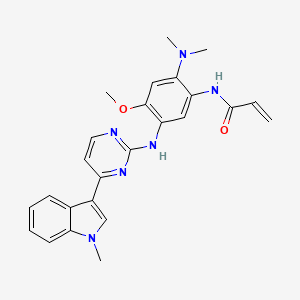
3Z,6Z,9Z-Octadecatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3Z,6Z,9Z-Octadecatriene is an unsaturated hydrocarbon with the chemical formula C18H32. Its systematic name reflects the positions of the three double bonds along the carbon chain. This compound belongs to a class of pheromones produced by certain moths, including the winter moth (Erannis bajaria). These pheromones play a crucial role in attracting conspecific mates during mating season .
Vorbereitungsmethoden
The biosynthesis of 3Z,6Z,9Z-Octadecatriene involves a series of enzymatic reactions within the pheromone gland of female moths
Precursor: The biosynthesis starts with α-linolenic acid (9Z,12Z,15Z-18:acid), which serves as the precursor.
Chain Elongation: Enzymatic reactions elongate the carbon chain, leading to 11Z,14Z,17Z-20:acid.
α-Oxidation: The key step involves α-oxidation, which shortens the chain to yield 10Z,13Z,16Z-19:acid.
Reduction or Decarbonylation: The resulting acid can be further reduced to an aldehyde or decarbonylated to form this compound (3Z,6Z,9Z-18:H).
Analyse Chemischer Reaktionen
3Z,6Z,9Z-Octadecatriene can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Typically involves oxygen or peroxides.
Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).
Substitution: Halogenation (e.g., bromination) at the double bonds.
Major products formed from these reactions include aldehydes, alcohols, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study 3Z,6Z,9Z-Octadecatriene as a model compound for understanding biosynthetic pathways and enzymatic reactions.
Biology: Its role as a moth pheromone sheds light on insect communication and behavior.
Medicine: Although not directly used in medicine, insights from its biosynthesis contribute to our understanding of lipid metabolism.
Industry: The synthesis of similar compounds may have applications in fragrance and flavor industries.
Wirkmechanismus
As a moth pheromone, 3Z,6Z,9Z-Octadecatriene acts by attracting male moths from a distance. The exact molecular targets and pathways involved are still an area of ongoing research.
Vergleich Mit ähnlichen Verbindungen
3Z,6Z,9Z-Nonadecatriene (3Z,6Z,9Z-19H): Another component of the winter moth pheromone blend.
Other Lepidopteran Pheromones: These include various unsaturated hydrocarbons produced by different moth species.
Eigenschaften
Molekularformel |
C18H32 |
|---|---|
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
(3Z,6Z,9Z)-octadeca-3,6,9-triene |
InChI |
InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17- |
InChI-Schlüssel |
WTEJQXMWOMOBHJ-SVNQLWEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)



![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)


![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)
